molecular formula C18H19N3O B11833214 4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl- CAS No. 827031-06-1

4-Quinazolinamine, 2-ethyl-N-(4-methoxyphenyl)-N-methyl-

Cat. No.: B11833214
CAS No.: 827031-06-1
M. Wt: 293.4 g/mol
InChI Key: CMANRZWLVWEYKY-UHFFFAOYSA-N
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Description

2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a methyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through a cyclization reaction with formamide.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic aromatic substitution reaction using 4-methoxyphenylamine.

    Methylation: The final step involves methylation of the amine group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Alkyl-substituted quinazoline derivatives.

Scientific Research Applications

2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is studied for its effects on various biological systems, including its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be compared with other quinazoline derivatives such as:

    Gefitinib: A quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor (EGFR) tyrosine kinase.

    Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR tyrosine kinase.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2/neu receptors.

Uniqueness

What sets 2-Ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine apart is its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

827031-06-1

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-ethyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C18H19N3O/c1-4-17-19-16-8-6-5-7-15(16)18(20-17)21(2)13-9-11-14(22-3)12-10-13/h5-12H,4H2,1-3H3

InChI Key

CMANRZWLVWEYKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

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